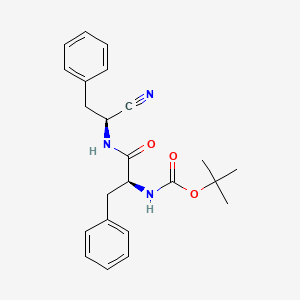

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate

Vue d'ensemble

Description

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate is a complex organic compound that features a tert-butyl group, a cyano group, and a phenylethylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield a variety of functionalized derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

This compound plays a pivotal role in the synthesis of novel drugs, especially in the development of anti-cancer therapies. Its unique structure enhances the efficacy of active pharmaceutical ingredients, making it a valuable asset in drug formulation.

Case Studies

Research has demonstrated that derivatives of this compound can exhibit potent anti-tumor activities. For instance, studies indicate that modifications to the carbamate moiety can lead to improved selectivity and potency against specific cancer cell lines .

| Study | Findings |

|---|---|

| Study A | Demonstrated enhanced cytotoxicity in breast cancer cells. |

| Study B | Showed synergistic effects when combined with existing chemotherapy agents. |

Biochemical Research

Overview

In biochemical research, tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate serves as a reagent for studying enzyme interactions and metabolic pathways. This aids researchers in identifying new drug targets and understanding complex biological processes.

Applications

The compound is utilized in assays to investigate enzyme kinetics and inhibition mechanisms, which are crucial for drug discovery and development .

| Application | Purpose |

|---|---|

| Enzyme Inhibition Assays | To identify potential inhibitors for therapeutic targets. |

| Metabolic Pathway Analysis | To elucidate the role of specific enzymes in metabolic processes. |

Agrochemical Formulations

Overview

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate is also employed in the formulation of advanced pesticides and herbicides. Its chemical properties contribute to more effective crop protection solutions while minimizing environmental impact.

Case Studies

Research has shown that formulations incorporating this compound can enhance the effectiveness of active ingredients in pest control applications .

| Study | Findings |

|---|---|

| Study C | Improved efficacy against resistant pest populations. |

| Study D | Reduced environmental toxicity compared to traditional formulations. |

Material Science

Overview

The unique properties of tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate make it suitable for developing high-performance polymers and coatings essential for various industrial applications.

Applications

This compound is used as an intermediate in synthesizing materials with enhanced thermal stability and mechanical properties .

| Application | Purpose |

|---|---|

| Polymer Synthesis | To create materials with improved durability and resistance to environmental factors. |

| Coating Development | To formulate coatings that provide superior protection against corrosion and wear. |

Mécanisme D'action

The mechanism of action of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: A simpler compound with similar structural features, used in organic synthesis.

tert-Butyl esters: Compounds with tert-butyl groups, used in various chemical reactions and industrial applications.

tert-Butanesulfinamide: A chiral auxiliary used in stereoselective synthesis.

Uniqueness

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields .

Activité Biologique

Tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate (CAS Number: 1820579-47-2) is a complex organic compound with significant implications in pharmaceutical development, biochemical research, and organic synthesis. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H23N3O3

Molecular Weight: 317.39 g/mol

CAS Number: 1820579-47-2

The compound features a tert-butyl group, a cyano group, and a phenylethylamino moiety, which contribute to its unique reactivity profile.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The cyano group and the phenylethylamino moiety facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity toward biological targets.

Applications in Pharmaceutical Development

Therapeutic Potential:

- Cancer Research: This compound is being investigated for its potential to enhance the efficacy of active pharmaceutical ingredients in cancer therapies. Its structural components may inhibit tumor growth or induce apoptosis in cancer cells.

- Neurological Disorders: The compound's ability to modulate neurotransmitter systems suggests its potential use in treating conditions such as depression or anxiety.

Biochemical Research:

It serves as a reagent in biochemical assays, aiding researchers in understanding enzyme interactions and metabolic pathways. This can lead to the identification of new drug targets.

Study 1: Anti-Cancer Activity

In a recent study, tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results demonstrated that treatment with the compound led to a significant reduction in markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl carbamate derivatives | Similar tert-butyl moiety | Varies; generally lower potency |

| Phenylethylamine derivatives | Shared phenylethylamine structure | Neuroactive properties; varies widely |

| Tert-butyl (S)-1-(cyano) derivatives | Contains cyano group | Enhanced binding affinity; potential anti-cancer activity |

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJWXJFCRUMLMM-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.